8-isopropyl-6-(4-methyl-1-piperazinyl)-5,6-dihydro[1]benzothiepino[2,3-b]pyridine
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Overview
Description
6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine is an organic compound belonging to the class of phenylpiperazines. These compounds are characterized by a piperazine ring bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue. The bromo analogue is obtained through bromination of a precursor compound . The reaction conditions often involve the use of bromine in acetic acid (Br2/AcOH) as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: This compound also contains a piperazine ring and has similar biological properties.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Another compound with a piperazine ring, used in similar research applications.
Uniqueness
What sets 6-(4-Methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-1benzothiepino[2,3-b]pyridine apart is its unique benzothiepino[2,3-b]pyridine structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N3S |
---|---|
Molecular Weight |
353.5g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-8-propan-2-yl-5,6-dihydro-[1]benzothiepino[2,3-b]pyridine |
InChI |
InChI=1S/C21H27N3S/c1-15(2)16-6-7-20-18(13-16)19(24-11-9-23(3)10-12-24)14-17-5-4-8-22-21(17)25-20/h4-8,13,15,19H,9-12,14H2,1-3H3 |
InChI Key |
QPQJZKXMKKTUNP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=CC=N3 |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=CC=N3 |
Origin of Product |
United States |
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